molecular formula C16H22N2O4S3 B12200659 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine

2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine

Cat. No.: B12200659
M. Wt: 402.6 g/mol
InChI Key: CQTCIVRDJNEXJS-UHFFFAOYSA-N
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Description

2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Ethanethanesulfonyl and Methylbenzenesulfonyl Groups: These groups can be introduced through sulfonation reactions using reagents like ethanesulfonyl chloride and 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    N-Alkylation: The final step involves the alkylation of the thiazole nitrogen with 2-methylpropyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.

    Substitution: The aromatic ring and thiazole nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the thiazole ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethanesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine
  • 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-ethylpropyl)-1,3-thiazol-5-amine

Uniqueness

The unique combination of ethanesulfonyl and methylbenzenesulfonyl groups in 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various applications, distinguishing it from other similar thiazole derivatives.

Properties

Molecular Formula

C16H22N2O4S3

Molecular Weight

402.6 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(2-methylpropyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C16H22N2O4S3/c1-5-24(19,20)16-18-15(14(23-16)17-10-11(2)3)25(21,22)13-8-6-12(4)7-9-13/h6-9,11,17H,5,10H2,1-4H3

InChI Key

CQTCIVRDJNEXJS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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